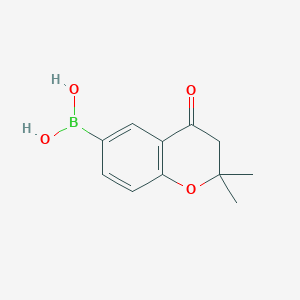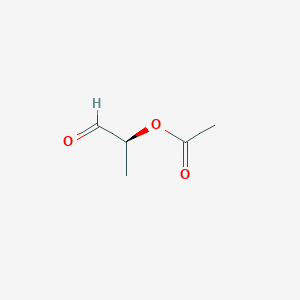![molecular formula C18H13BrN2O2S B13931825 Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[2,1-b]benzothiazole family, known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate typically involves the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate under reflux conditions in a solvent such as 1,4-dioxane . This reaction produces the desired imidazo[2,1-b]benzothiazole derivative, which can be further functionalized to introduce the 4-bromophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free conditions can also be explored to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: Further cyclization reactions can lead to more complex fused ring systems.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of pathogens or cancer cells, thereby exerting its antimicrobial or anticancer effects. Molecular docking studies have shown that this compound can bind to active sites of enzymes, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrimidines: Known for their wide range of applications in medicinal chemistry.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Exhibiting significant antimicrobial and anticancer activities.
Indole derivatives: Displaying diverse biological activities, including anti-inflammatory and analgesic properties.
Uniqueness
Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H13BrN2O2S |
|---|---|
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxylate |
InChI |
InChI=1S/C18H13BrN2O2S/c1-2-23-17(22)12-5-8-15-16(9-12)24-18-20-14(10-21(15)18)11-3-6-13(19)7-4-11/h3-10H,2H2,1H3 |
InChI-Schlüssel |
KTTKZLIIDLNJMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)

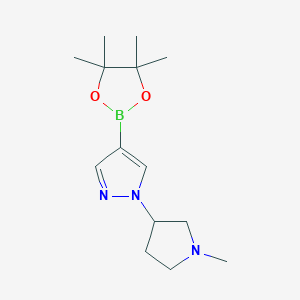
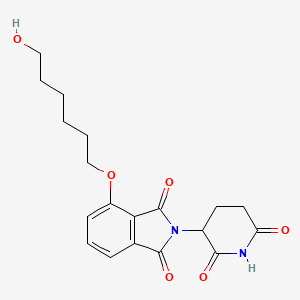


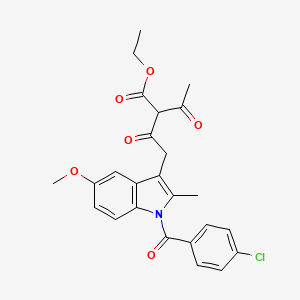


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)

